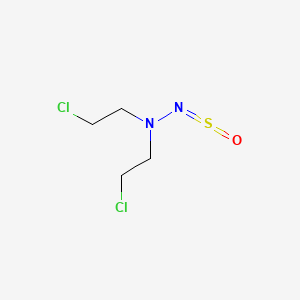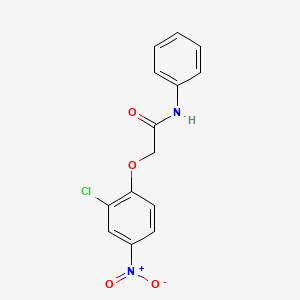
2-(2-Chloro-4-nitrophenoxy)-n-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chloro-4-nitrophenoxy)-n-phenylacetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro and nitro group attached to a phenoxy ring, which is further connected to a phenylacetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloro-4-nitrophenoxy)-n-phenylacetamide typically involves the following steps:
Nitration: The starting material, 2-chlorophenol, undergoes nitration to form 2-chloro-4-nitrophenol.
Etherification: 2-chloro-4-nitrophenol is then reacted with chloroacetic acid to form 2-(2-chloro-4-nitrophenoxy)acetic acid.
Amidation: Finally, 2-(2-chloro-4-nitrophenoxy)acetic acid is reacted with aniline to produce this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Types of Reactions:
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide, potassium carbonate.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products:
Reduction: 2-(2-Amino-4-nitrophenoxy)-n-phenylacetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-(2-Chloro-4-nitrophenoxy)acetic acid and aniline.
Wissenschaftliche Forschungsanwendungen
2-(2-Chloro-4-nitrophenoxy)-n-phenylacetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anti-inflammatory properties.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and coatings.
Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industrial Applications: The compound is used as an intermediate in the synthesis of various agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of 2-(2-Chloro-4-nitrophenoxy)-n-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro and chloro groups play a crucial role in its binding affinity and specificity. The compound may inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access and subsequent catalytic activity.
Vergleich Mit ähnlichen Verbindungen
- 2-(2-Chloro-4-nitrophenoxy)acetic acid
- 2-(2-Chloro-4-nitrophenoxy)acetyl chloride
- 4-Chloro-2-nitrophenol
Comparison:
- 2-(2-Chloro-4-nitrophenoxy)acetic acid: Similar in structure but lacks the phenylacetamide moiety, making it less versatile in medicinal applications.
- 2-(2-Chloro-4-nitrophenoxy)acetyl chloride: More reactive due to the presence of the acyl chloride group, making it useful for further chemical modifications.
- 4-Chloro-2-nitrophenol: Lacks the acetamide group, which limits its applications in drug development compared to 2-(2-Chloro-4-nitrophenoxy)-n-phenylacetamide.
Eigenschaften
CAS-Nummer |
31191-22-7 |
|---|---|
Molekularformel |
C14H11ClN2O4 |
Molekulargewicht |
306.70 g/mol |
IUPAC-Name |
2-(2-chloro-4-nitrophenoxy)-N-phenylacetamide |
InChI |
InChI=1S/C14H11ClN2O4/c15-12-8-11(17(19)20)6-7-13(12)21-9-14(18)16-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,18) |
InChI-Schlüssel |
FQSWRXFTMLLUTG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 7-(4-aminophenyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13989494.png)


![3-(Aminomethyl)benzo[c][1,2]oxaborole-1,7(3H)-diol hydrochloride](/img/structure/B13989512.png)

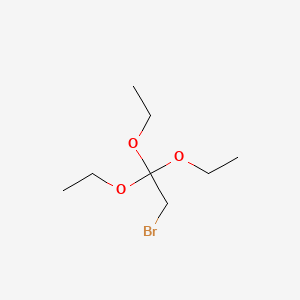
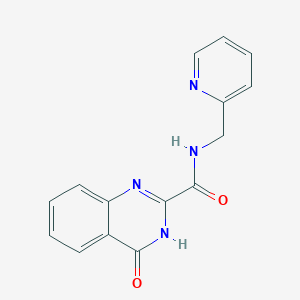
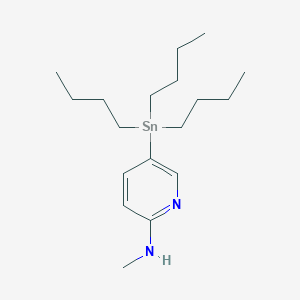
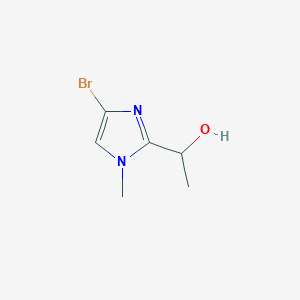

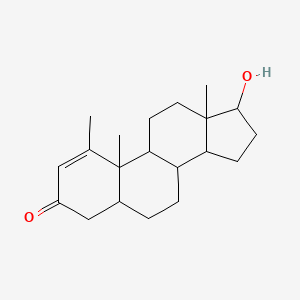
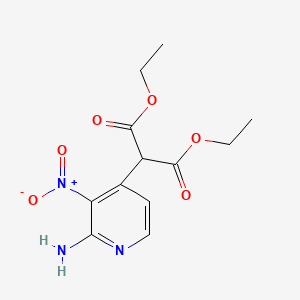
![n-Biphenyl-2-yl-n-[(4-methylphenyl)sulfonyl]alanine](/img/structure/B13989571.png)
